molecular formula C20H19Cl2N3O3 B11080457 1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11080457
M. Wt: 420.3 g/mol
InChI Key: WAIPPTPFBHFFPL-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound It is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a 3,5-dichlorophenyl group and a 4-(4-hydroxyphenyl)piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-dichlorophenyl group: This step may involve a substitution reaction using a suitable chlorinated aromatic compound.

    Attachment of the 4-(4-hydroxyphenyl)piperazin-1-yl group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine-2,5-dione core.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially influencing its biological activity and chemical reactivity.

Properties

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19Cl2N3O3/c21-13-9-14(22)11-16(10-13)25-19(27)12-18(20(25)28)24-7-5-23(6-8-24)15-1-3-17(26)4-2-15/h1-4,9-11,18,26H,5-8,12H2

InChI Key

WAIPPTPFBHFFPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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